molecular formula C21H23F3N4O2S B2805544 1-((1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 1234808-37-7

1-((1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

Katalognummer: B2805544
CAS-Nummer: 1234808-37-7
Molekulargewicht: 452.5
InChI-Schlüssel: YHMQPXRLDWQRIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-((1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic urea derivative featuring a trifluoromethylphenyl group and a nicotinoyl-substituted piperidine scaffold. The compound’s structure integrates a methylthio (-SMe) moiety on the nicotinoyl ring, which may enhance metabolic stability and binding interactions in biological systems.

Eigenschaften

IUPAC Name

1-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N4O2S/c1-31-18-17(6-3-9-25-18)19(29)28-10-7-14(8-11-28)13-26-20(30)27-16-5-2-4-15(12-16)21(22,23)24/h2-6,9,12,14H,7-8,10-11,13H2,1H3,(H2,26,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMQPXRLDWQRIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Its intricate structure, which includes a piperidine ring, a methylthio group, and a trifluoromethyl-substituted phenyl group, suggests possible interactions with various biological targets. This article aims to explore the biological activity of this compound, including its synthesis, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is C19H22N4O2SC_{19}H_{22}N_{4}O_{2}S, with a molecular weight of approximately 370.5 g/mol . The structural features are summarized in the following table:

Feature Description
Piperidine Ring Central to the compound's structure
Methylthio Group Enhances reactivity and potential biological interactions
Trifluoromethyl Phenyl Group Contributes to lipophilicity and receptor interactions
Urea Linkage Potentially involved in hydrogen bonding with biological targets

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the piperidine intermediate.
  • Introduction of the nicotinoyl group via acylation.
  • Addition of the methylthio group through nucleophilic substitution.
  • Final assembly involving the urea linkage and trifluoromethyl-substituted phenyl group.

These synthetic routes are crucial for obtaining high yields and purity necessary for subsequent biological testing.

The exact mechanism of action for 1-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea remains largely unknown due to the lack of specific research. However, it is hypothesized that its activity may involve:

  • Interaction with specific receptors or enzymes.
  • Modulation of signaling pathways related to cancer progression or metabolic regulation.

Case Studies

Although direct case studies on this specific compound are scarce, related compounds have been investigated extensively:

  • A study on urea-based compounds demonstrated their ability to cross the blood-brain barrier (BBB), highlighting their potential for treating CNS-related conditions .
  • Another investigation into structurally similar derivatives showed significant anticancer properties, emphasizing the importance of structural modifications in enhancing biological activity .

Vergleich Mit ähnlichen Verbindungen

(a) 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea (7n)

  • Key Features :
    • Urea core with a 4-chloro-3-(trifluoromethyl)phenyl group.
    • Pyridine ring substituted with methoxy and methyl groups, linked via a thioether (-S-) bridge.
  • Comparison: The chloro substituent on the phenyl ring may increase electron-withdrawing effects compared to the unsubstituted trifluoromethylphenyl group in the target compound. The methoxy and methyl groups on the pyridine ring could enhance solubility but reduce metabolic stability relative to the methylthio-nicotinoyl group .

(b) 1-[1-(2-Methylpropanoyl)piperidin-4-yl]-3-[4-(trifluoromethyl)phenyl]urea (2RU)

  • Key Features: Piperidine ring acylated with an isobutyryl (2-methylpropanoyl) group. 4-(Trifluoromethyl)phenyl urea moiety.
  • The absence of a sulfur atom in the acyl group could reduce interactions with cysteine residues in enzyme active sites .

(c) 1-({1-[3-(4-Fluorophenyl)propyl]piperidin-4-yl}methyl)-3-[3-(1-methyl-1H-tetrazol-5-yl)phenyl]urea

  • Key Features :
    • Piperidine substituted with a 3-(4-fluorophenyl)propyl chain.
    • Tetrazole ring on the phenyl urea group.
  • Comparison: The tetrazole group (a bioisostere for carboxylic acids) may improve solubility and hydrogen-bonding capacity compared to the trifluoromethyl group.

Physicochemical and Pharmacokinetic Inferences

Compound Lipophilicity (Predicted logP) Hydrogen Bond Acceptors Key Substituent Effects
Target Compound ~3.8 (estimated) 6 Methylthio group enhances metabolic stability.
7n ~4.2 7 Chloro and methoxy groups increase polarity.
2RU ~4.5 5 Isobutyryl group raises lipophilicity.
Tetrazole Analogue ~3.2 8 Tetrazole improves solubility and binding affinity.

Q & A

Q. What are the key considerations for optimizing the synthesis of this urea derivative?

Synthesis optimization requires addressing:

  • Stepwise coupling : The nicotinoyl-piperidine moiety must be coupled to the trifluoromethylphenyl group via urea linkage. Reaction conditions (e.g., anhydrous DMF, 0–5°C for carbodiimide-mediated coupling) influence yield .
  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates but may require chromatographic purification (silica gel, ethyl acetate/hexane) .
  • Protecting groups : Temporary protection of reactive sites (e.g., tert-butoxycarbonyl for amines) prevents side reactions during multi-step synthesis .

Q. How can structural characterization be systematically validated?

Use orthogonal analytical techniques:

  • NMR : Confirm regiochemistry of the piperidine-methyl group (δ 2.8–3.2 ppm for CH₂) and trifluoromethylphenyl resonance (δ 7.4–7.6 ppm) .
  • HRMS : Verify molecular ion ([M+H]⁺ expected at m/z 496.1342 for C₂₂H₂₃F₃N₄O₂S) and isotopic pattern matching .
  • X-ray crystallography : Resolve spatial arrangement of the methylthio-nicotinoyl and trifluoromethylphenyl groups to confirm stereoelectronic effects .

Q. What biological targets are plausible for this compound?

Prioritize targets based on structural analogs:

  • Kinase inhibition : The nicotinoyl group may interact with ATP-binding pockets (e.g., JAK2 or EGFR kinases) .
  • GPCR modulation : The trifluoromethylphenyl group is common in serotonin receptor ligands (e.g., 5-HT₆ antagonists) .
  • Validate via docking : Use AutoDock Vina with PDB structures (e.g., 4WIQ for JAK2) to predict binding affinity .

Advanced Research Questions

Q. How can computational methods guide reaction pathway optimization?

  • Reaction path search : Apply density functional theory (DFT, B3LYP/6-31G*) to model intermediates and transition states. Identify energy barriers for urea bond formation .
  • Solvent effects : Use COSMO-RS to simulate solvent polarity impacts on reaction kinetics (e.g., acetonitrile vs. THF) .
  • Machine learning : Train models on PubChem data (≥50 urea derivatives) to predict optimal coupling reagents (e.g., HATU vs. EDCI) .

Q. How to design structure-activity relationship (SAR) studies for this compound?

Table 1. Key structural modifications and biological implications

Substituent ModificationBiological Impact (Hypothesis)Reference
Replace trifluoromethyl with ClReduced metabolic stability
Substitute methylthio with OMeAltered kinase selectivity profile
Piperidine N-methylationEnhanced blood-brain barrier penetration

Q. Methodology :

  • Synthesize analogs via parallel chemistry (e.g., 96-well plate format).
  • Test in vitro against a panel of 10 kinases and 5 GPCRs.
  • Use ANOVA with Tukey post-hoc analysis to identify statistically significant activity trends (p < 0.01) .

Q. How to resolve contradictions in solubility and stability data?

Contradictions often arise from:

  • pH-dependent solubility : Measure logD (octanol/water) at pH 2.0 (simulated gastric fluid) vs. pH 7.4 (blood). A logD >3 indicates poor aqueous solubility, requiring formulation with cyclodextrins .
  • Oxidative degradation : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). LC-MS can detect methylthio oxidation to sulfone (-SO₂-) .
  • Cross-validate assays : Compare HPLC purity data with ¹H NMR integration (e.g., 95% purity threshold) .

Q. What strategies improve in vivo bioavailability of this compound?

  • Prodrug design : Convert urea to carbamate for enhanced absorption (hydrolyzed by esterases in plasma) .
  • Nanoparticle encapsulation : Use PLGA nanoparticles (150–200 nm) to increase plasma half-life .
  • Pharmacokinetic profiling : Monitor Cₘₐₓ and AUC in rodent models after IV vs. oral administration .

Methodological Resources

  • Experimental design : Apply factorial DOE (2³ design) to optimize reaction temperature, solvent ratio, and catalyst loading .
  • Data analysis : Use PCA to correlate structural descriptors (e.g., ClogP, polar surface area) with bioactivity .

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